(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one
Description
(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one is an α,β-unsaturated enaminone derivative characterized by a conjugated pent-3-en-2-one backbone substituted with a hydroxyl group at position 4, a 4-methoxyphenylmethylimine group at position 3, and a ketone at position 2. The (E)-configuration is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions like hydrogen bonding .
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one |
InChI |
InChI=1S/C14H17NO3/c1-10(16)14(11(2)17)9-15-8-12-4-6-13(18-3)7-5-12/h4-7,9,16H,8H2,1-3H3/b14-10+,15-9? |
InChI Key |
VDFFXYGWDBTMJU-WYGOWDGJSA-N |
Isomeric SMILES |
C/C(=C(/C=NCC1=CC=C(C=C1)OC)\C(=O)C)/O |
Canonical SMILES |
CC(=C(C=NCC1=CC=C(C=C1)OC)C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base to form the chalcone structure. The specific steps are as follows:
Step 1: React 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form the intermediate product.
Step 2: The intermediate product is then subjected to a condensation reaction with 4-hydroxybenzaldehyde to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Ketone (Enone)
The enone system exhibits characteristic 1,4-addition (Michael addition) and cycloaddition reactivity due to conjugation between the carbonyl and alkene groups:
Nucleophilic Additions
-
Mechanism : Protonation of the β-carbon under acidic conditions facilitates nucleophilic attack at the α-position.
Example: In aqueous acid, water or alcohols add to the enone via a 1,4-addition pathway .
Reaction :Similar reactivity is observed in (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one (dehydrozingerone), where the enone undergoes aldol condensations with aldehydes to form extended conjugated systems .
Diels-Alder Reactions
-
The enone can act as a dienophile in [4+2] cycloadditions. For example, reaction with dienes (e.g., 1,3-butadiene derivatives) yields six-membered cyclohexenone derivatives .
Schiff Base (Imine) Reactivity
The methyliminomethyl group (-CH=N-CH2-4-MeOPh) is susceptible to hydrolysis and redox transformations:
Acid-Catalyzed Hydrolysis
-
Under acidic conditions, the imine hydrolyzes to regenerate the parent amine and carbonyl compound:
This reactivity aligns with studies on analogous Schiff bases, where hydrolysis rates depend on pH and substituent effects .
Metal Coordination
-
The imine nitrogen can act as a ligand for transition metals (e.g., Mn(II), Fe(III)), forming complexes that enhance biological activity, as demonstrated in Mn(II)-Schiff base complexes with cytotoxic properties .
Hydroxyl Group Reactivity
The hydroxyl group at position 4 participates in hydrogen bonding and derivatization:
Esterification/Acylation
-
Reaction with acyl chlorides or anhydrides forms esters. For example:
Similar transformations are reported for 4-hydroxy-2-pyrones .
Oxidation
-
The hydroxyl group can oxidize to a ketone under strong oxidizing agents (e.g., CrO3), though steric hindrance from the enone may limit this pathway.
Tautomerism and Rearrangements
-
Keto-Enol Tautomerism : The hydroxyl and enone groups enable equilibrium between keto and enol forms, influencing reactivity in protic solvents .
-
Claisen Rearrangement : Thermal or acidic conditions may induce rearrangements analogous to those observed in 3-chloro-2-(1-chloro-1-methylethyl)dihydrooxepinones .
Aldol Condensation
-
The enone can undergo aldol reactions with aldehydes/ketones. For example, dehydrozingerone reacts with p-anisaldehyde under basic conditions to form 1,5-bis(4’-methoxyphenyl)penta-1,4-dien-3-one .
Cyclization Reactions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been studied for its anticancer properties, particularly against breast cancer cells. In vitro studies have demonstrated that derivatives of chalcones exhibit significant antiproliferative effects. For instance, compounds similar to (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one have shown to induce apoptosis in cancer cell lines by targeting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Mechanism of Action
The mechanism involves the inhibition of the estrogen receptor and aromatase activity, making these compounds suitable candidates for hormone-sensitive cancers. A study reported that related compounds displayed IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
Structure–Activity Relationship Studies
Chalcone Derivatives
Chalcone derivatives, including (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one, have been synthesized and evaluated for their biological activity. The presence of various substituents on the phenyl ring has shown to enhance their anticancer efficacy. For example, modifications that introduce methoxy groups have been linked to increased cytotoxicity against tumorigenic cell lines .
Other Therapeutic Applications
Antimicrobial Properties
Research has indicated that certain chalcone derivatives possess antimicrobial activity. These compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Chalcone derivatives have also been explored for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Mechanism of Action
The mechanism of action of (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
2.1.1. (E)-4-hydroxy-3-(phenyldiazenyl)pent-3-en-2-one
- Structure: Replaces the methyliminomethyl group with a phenyldiazenyl (-N=N-Ph) moiety.
- Synthesis: Prepared via diazotization of aniline in acetic acid, followed by coupling with a β-ketoenol precursor .
- Key Difference : The diazenyl group introduces stronger π-conjugation and redox activity compared to the methylimine group in the target compound.
2.1.2. (E)-4-hydroxy-3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)pent-3-en-2-one
- Structure : Features a thio-linked 1,3,4-oxadiazole ring instead of the methoxyphenylmethylimine group.
- Crystallography: Exhibits planar geometry with intramolecular O–H···N hydrogen bonding, stabilizing the enol-keto tautomer.
2.1.3. 4'-Methoxychalcone ((E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one)
- Structure : Simpler α,β-unsaturated ketone lacking the hydroxyl and imine substituents.
- Bioactivity: Known for antioxidant and anti-inflammatory properties, suggesting that the hydroxyl and imine groups in the target compound may enhance or modify such activities .
Spectroscopic and Crystallographic Data
Biological Activity
(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one, also known as a derivative of 4-hydroxycinnamic acid, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 273.31 g/mol
- IUPAC Name : (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one
Antioxidant Properties
Research indicates that compounds similar to (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
- Mechanism of Action : The compound scavenges free radicals and enhances the body's antioxidant enzymes, such as superoxide dismutase and catalase .
- Case Study : A study demonstrated that derivatives of this compound significantly reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various tumor cell lines.
- In Vitro Studies : Research showed that (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one inhibited cell proliferation in breast and colon cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase .
- Mechanism : The compound's anticancer effects are attributed to its ability to modulate key signaling pathways involved in cell survival, such as the PI3K/Akt pathway .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated.
- Research Findings : In animal models, (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one reduced inflammation markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
- Clinical Implications : These findings suggest that the compound could be beneficial in treating inflammatory diseases like arthritis and inflammatory bowel disease.
Pharmacokinetics
Understanding the pharmacokinetics of (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one is essential for evaluating its therapeutic potential.
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | Moderate |
| Metabolism | Hepatic |
| Half-life | 4–6 hours |
| Excretion | Renal |
Q & A
Q. What are the common synthetic routes for (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one, and what factors influence the choice of methodology?
- Methodological Answer: Synthesis typically involves palladium-catalyzed coupling reactions or hydromagnesation strategies. For example, palladium-catalyzed C–Si bond activation (as in benzosilole synthesis) can be adapted for constructing the iminomethylpentenone backbone . Key factors include steric hindrance from substituents (e.g., methoxyphenyl groups), solvent polarity, and temperature control to prevent keto-enol tautomerization interference. Catalytic systems using Rh or Ni may enhance regioselectivity in alkyne functionalization steps .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer: Use a combination of spectroscopic techniques:
- NMR: Assign signals for the hydroxyl (δ ~12–14 ppm, broad) and imine (δ ~8–9 ppm) protons; NOESY can confirm the (E)-configuration.
- IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and conjugated enol (C–O, ~1250 cm⁻¹) stretches.
- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Diffraction: Resolves crystal packing and intramolecular H-bonding between hydroxyl and carbonyl groups. Computational methods (DFT) model electronic delocalization in the enol-keto system .
Q. What stability challenges arise during storage or experimental handling?
- Methodological Answer: The compound is prone to oxidation at the hydroxyl group and photodegradation due to the conjugated enone system. Storage under inert gas (N₂/Ar) at –20°C in amber vials is recommended. Solvent selection (e.g., DMSO stabilizes via H-bonding) and pH control (neutral to weakly acidic) minimize hydrolysis of the imine moiety .
Advanced Research Questions
Q. How does the compound interact with metallic surfaces in corrosion inhibition studies, and what methodologies quantify its efficacy?
- Methodological Answer: Electrochemical impedance spectroscopy (EIS) and polarization curves measure inhibition efficiency in HCl solutions. The methoxyphenyl and imine groups adsorb onto carbon steel via π–d orbital interactions, forming protective films. Confocal Raman microscopy visualizes surface coverage, while DFT calculations (e.g., Fukui indices) predict reactive sites for adsorption . Contradictions in reported efficiencies often stem from varying experimental conditions (e.g., concentration, temperature) .
Q. What strategies can resolve discrepancies in reported inhibitory efficiencies of this compound in different acidic environments?
- Methodological Answer: Standardize testing protocols (e.g., ASTM G5 for electrochemical measurements) and control variables like HCl concentration (1–5 M) and immersion time (24–72 hrs). Surface analysis (SEM/EDS) post-experiment identifies corrosion product composition. Meta-analysis of literature data using multivariate regression isolates key factors (e.g., substituent electronic effects) impacting performance .
Q. How can computational modeling predict the compound’s behavior in catalytic systems or environmental degradation pathways?
- Methodological Answer: Molecular dynamics (MD) simulations model interactions with nanocomposite membranes (e.g., TiO₂-based photocatalysts) for pollutant degradation. Density functional theory (DFT) calculates HOMO-LUMO gaps to assess photocatalytic activity under UV irradiation. For catalytic applications, docking studies predict binding affinities with transition-metal active sites (e.g., Pd or Rh centers) .
Q. What experimental designs optimize the compound’s application in photocatalytic degradation of organic pollutants?
- Methodological Answer: Design nanocomposite membranes (e.g., TiO₂/PDA hybrids) with controlled pore sizes (10–50 nm) to enhance adsorption-photocatalysis synergy. Use a UV–Vis spectrometer to track degradation kinetics (e.g., methylene blue as a model pollutant). Kinetic models (pseudo-first/second order) quantify rate constants, while LC-MS identifies intermediate byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
